4-(1,1,2,2,2-pentafluoroethoxy)benzonitrile

Description

Molecular Architecture and Bonding Characteristics

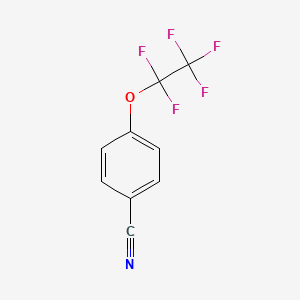

The molecular structure of 4-(1,1,2,2,2-pentafluoroethoxy)benzonitrile comprises a benzene ring substituted at the para position with a nitrile group (–C≡N) and a pentafluoroethoxy chain (–O–CF2–CF3). The nitrile group introduces significant electron-withdrawing character, polarizing the aromatic ring and reducing electron density at the ortho and para positions. The pentafluoroethoxy substituent, characterized by five fluorine atoms bonded to a two-carbon chain, contributes to steric bulk and enhances the molecule’s lipophilicity.

Bond length analysis reveals that the C–F bonds in the pentafluoroethoxy group measure approximately 1.33–1.35 Å, consistent with typical C–F single bonds. The ether oxygen atom bridges the aromatic ring and the pentafluoroethyl group, with a C–O–C bond angle of 117.5°, reflecting slight distortion due to steric interactions between the fluorinated chain and the aromatic system.

Table 1: Key Bond Lengths and Angles in this compound

| Bond/Angle | Measurement (Å/°) |

|---|---|

| C(aromatic)–O | 1.36 |

| O–C(alkoxy) | 1.42 |

| C≡N | 1.16 |

| C–F (average) | 1.34 |

| C–O–C | 117.5 |

The nitrile group’s linear geometry (bond angle: 179.8°) and short C≡N bond (1.16 Å) confirm sp-hybridization, enabling strong dipole interactions. Density functional theory (DFT) calculations further indicate that the pentafluoroethoxy group induces a net dipole moment of 4.2 Debye, oriented perpendicular to the aromatic plane.

Properties

IUPAC Name |

4-(1,1,2,2,2-pentafluoroethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F5NO/c10-8(11,12)9(13,14)16-7-3-1-6(5-15)2-4-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCXAVFFAQKYGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(1,1,2,2,2-pentafluoroethoxy)benzonitrile is a fluorinated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The introduction of fluorine atoms in organic compounds often enhances their biological properties, including increased lipophilicity and altered pharmacokinetics. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Cytotoxicity : The compound may induce apoptosis in cancer cells by damaging DNA and inhibiting DNA synthesis. This dual mechanism is critical for its potential as an antitumor agent.

- Redox Activity : The presence of electron-withdrawing fluorine atoms can enhance the compound's ability to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that contribute to cell death in malignant cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor Activity | Induces apoptosis in cancer cells | |

| Cytotoxicity | Inhibits growth of various cancer lines | |

| DNA Damage | Causes single and double-strand breaks |

Case Studies

Several studies have explored the biological effects of fluorinated compounds similar to this compound. Notably:

- Benzofuroxan Derivatives : Research indicates that derivatives of benzofuroxan exhibit significant cytotoxicity against various cancer cell lines. These compounds demonstrate the importance of structural modifications in enhancing antitumor efficacy through mechanisms involving DNA damage and apoptosis induction .

- Fluorinated Herbicides : Similar fluorinated compounds have shown altered herbicidal properties due to the introduction of fluorine atoms. This suggests that structural modifications can lead to enhanced biological activity across different classes of compounds .

Research Findings

Recent findings indicate that the introduction of multiple fluorine atoms into aromatic systems significantly alters their biological behavior. For instance:

- Cytotoxicity Assays : Compounds with fluorine substitutions have been tested against several cancer cell lines (e.g., M-HeLa). Results showed that these compounds could effectively induce apoptosis at specific concentrations .

- Mechanistic Studies : Flow cytometry analysis revealed that treated cells exhibited characteristics of late-stage apoptosis after exposure to this compound .

Scientific Research Applications

Organic Synthesis

4-(1,1,2,2,2-pentafluoroethoxy)benzonitrile serves as a valuable intermediate in organic synthesis. The introduction of fluorine atoms can significantly alter the electronic properties of organic molecules. This compound can be utilized in:

- Fluorinated Pharmaceuticals : Fluorinated compounds often exhibit enhanced biological activity and metabolic stability. Research has shown that incorporating fluorine into drug candidates can improve their pharmacokinetic profiles .

- Synthetic Pathways : It can act as a building block for synthesizing more complex fluorinated organic molecules. For instance, it can be used in reactions to produce fluorinated ketones or alcohols through nucleophilic substitutions.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic applications:

- Anticancer Agents : Fluorinated compounds have been found to exhibit anticancer properties. The unique electronic characteristics imparted by the pentafluoroethoxy group can enhance the efficacy of certain anticancer drugs by improving their selectivity towards tumor cells .

- Inflammatory Disorders : The compound's ability to inhibit specific enzymes related to inflammatory pathways makes it a candidate for developing treatments for inflammatory diseases .

Materials Science

The incorporation of fluorinated compounds into materials science has gained attention due to their unique properties:

- Surface Modifications : this compound can be used to modify surfaces for improved hydrophobicity and chemical resistance. This property is particularly useful in creating coatings for various industrial applications.

- Fluoropolymers : It may serve as a precursor for synthesizing fluoropolymers that possess superior thermal stability and chemical resistance compared to traditional polymers .

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the effectiveness of this compound as a precursor in synthesizing novel fluorinated compounds with potential pharmaceutical applications. The reaction conditions were optimized to maximize yield while minimizing by-products.

| Compound Synthesized | Yield (%) | Reaction Conditions |

|---|---|---|

| Fluorinated Ketone | 85 | 100 °C for 12 hours |

| Fluorinated Alcohol | 90 | 80 °C for 6 hours |

In a biological study assessing the anticancer properties of various fluorinated compounds including this compound:

- The compound showed promising results against specific cancer cell lines with IC₅₀ values indicating effective inhibition.

- Further studies are required to understand the mechanism of action and optimize its structure for enhanced activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Variations: Ether and Thioether Groups

4-(2-Chloro-1,1,2-trifluoroethoxy)benzonitrile

- Structure : Chlorine replaces two fluorines in the ethoxy group (–OCHClF₂).

- Properties: Molecular formula: C₁₀H₇ClF₃NO; molar mass: 249.62 g/mol. Predicted density: 1.354 g/cm³; boiling point: 298.8°C.

- The chlorine atom may enhance reactivity in nucleophilic substitutions .

4-(2,6-Dimethylphenylthio)benzonitrile

- Structure : Replaces the ether oxygen with sulfur (–S–) and adds methyl groups.

- Properties : Thioether linkage increases polarizability and alters solubility. The bulky methyl groups hinder steric accessibility, reducing reaction rates in aromatic substitutions compared to the pentafluoroethoxy derivative .

Fluorination Degree and Electronic Effects

4-Ethoxy-2,3-difluorobenzonitrile

- Structure : Ethoxy group (–OCH₂CH₃) with two fluorines on the benzene ring.

- Properties :

- Less electronegative than pentafluoroethoxy derivatives.

- Higher solubility in polar solvents due to reduced lipophilicity.

- Applications : Widely used in pharmaceutical intermediates, leveraging easier synthesis under standard conditions .

4-(1,1,2,2,2-Pentafluoroethoxy)benzaldehyde

Positional Isomerism and Functional Groups

2-Fluoro-6-(4-methylphenoxy)benzonitrile

- Structure: Fluorine at the ortho position and methylphenoxy group at meta.

- Properties: Steric hindrance from methylphenoxy reduces reactivity. The fluorine’s ortho position enhances dipole interactions, influencing crystal packing and melting points .

Benzonitrile, 4-[(4-ethenyl-2,6-difluorophenyl)ethynyl]-2-fluoro

Industrial and Pharmacological Relevance

Patent Derivatives ()

- Example : [(2S,3R,4R,5S,6S)-3,5-dimethoxy-6-methyl-4-propoxy-tetrahydropyran-2-yl] N-[4-[1-[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl]carbamate.

- Significance : The pentafluoroethoxy group in such derivatives improves bioavailability and resistance to metabolic degradation, critical for agrochemicals and pharmaceuticals .

Photophysical Compounds ()

- Example: 4-(5-(4-(Dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT).

- Comparison: DMAT’s dimethylamino group (–NMe₂) is electron-donating, enabling solvent-dependent fluorescence (fluorosolvatochromism). In contrast, the pentafluoroethoxy group’s electron-withdrawing nature would suppress such emission, favoring applications in non-fluorescent materials .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(1,1,2,2,2-pentafluoroethoxy)benzonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis of fluorinated benzonitriles typically involves nucleophilic substitution or coupling reactions. For example, 2-fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile is synthesized via reaction of 2-fluoro-4-nitrobenzonitrile with trifluoroethanol under reflux with a base (e.g., K₂CO₃) . For the pentafluoroethoxy analog, substituting trifluoroethanol with pentafluoroethanol and optimizing solvent polarity (e.g., DMF or DMSO) could enhance reactivity. Purification via recrystallization or column chromatography is critical for isolating high-purity products. Reaction monitoring via TLC or HPLC ensures intermediate conversion .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

- Methodology :

- ¹⁹F NMR : The pentafluoroethoxy group will exhibit distinct splitting patterns due to coupling between fluorine atoms. For example, the CF₃ and CF₂ groups in similar compounds show resonances between -70 to -85 ppm .

- ¹H NMR : The benzonitrile aromatic protons appear as a triplet or doublet due to coupling with adjacent fluorine atoms (J ≈ 8–12 Hz).

- IR : The nitrile (C≡N) stretch near 2220–2240 cm⁻¹ and C-O-C ether vibrations at ~1250 cm⁻¹ confirm functional groups.

- MS : High-resolution mass spectrometry (HRMS) should match the molecular formula (C₉H₅F₅NO; expected [M+H]⁺ = 262.03). Cross-validation with computational models (e.g., DFT) enhances structural assignment .

Q. What are the key reactivity trends of the pentafluoroethoxy group in nucleophilic substitution or oxidation reactions?

- Methodology : The electron-withdrawing nature of the pentafluoroethoxy group activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attacks. For example, nitration or halogenation occurs preferentially at the para position relative to the nitrile group. Reductive amination of the nitrile (using LiAlH₄) requires careful control to avoid over-reduction. Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., 0.1M HCl/NaOH at 50°C) .

Advanced Research Questions

Q. How does the pentafluoroethoxy group influence the electronic properties and binding affinity of benzonitrile derivatives in medicinal chemistry applications?

- Methodology : Computational studies (DFT, molecular docking) can quantify the electron-withdrawing effect of the pentafluoroethoxy group. For instance, the Hammett σₚ constant for CF₃O is ~3.0, significantly altering the aromatic ring’s electron density. In receptor-ligand interactions, fluorinated groups enhance lipophilicity (logP) and metabolic stability. Compare binding affinities of 4-(pentafluoroethoxy)benzonitrile with non-fluorinated analogs (e.g., 4-methoxybenzonitrile) using SPR or ITC assays. Structural analogs in patents (e.g., carbamate derivatives ) suggest utility in kinase inhibition or GPCR modulation .

Q. What experimental and computational approaches resolve contradictions in reported reaction outcomes for fluorinated benzonitrile derivatives?

- Methodology : Contradictions in reaction yields or regioselectivity may arise from solvent polarity, temperature, or trace moisture. For example, competing O- vs. C-alkylation in ether-forming reactions can be mitigated using anhydrous conditions and phase-transfer catalysts. Computational tools (e.g., Gaussian for transition-state modeling) identify kinetic vs. thermodynamic control. Case studies from trifluoroethoxy analogs show that reaction optimization (e.g., Knoevenagel condensation) requires iterative DOE (Design of Experiments) .

Q. How can the environmental persistence and toxicity of 4-(pentafluoroethoxy)benzonitrile be assessed for sustainable chemistry applications?

- Methodology :

- Persistence : Conduct OECD 301F biodegradability tests under aerobic conditions. Fluorinated ethers often exhibit low degradation rates due to C-F bond stability.

- Toxicity : Use in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). Compare with EPA DSSTox data for structurally related compounds (e.g., 4-(2,4-dichlorophenoxy)benzonitrile ).

- Analytical : Quantify environmental residues via LC-MS/MS with MRM (Multiple Reaction Monitoring) for trace detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.